Cas no 832741-01-2 (1-(4-Sec-butylphenyl)propan-1-amine)

1-(4-Sec-butylphenyl)propan-1-amine is a chiral amine compound featuring a sec-butylphenyl group attached to a propan-1-amine backbone. This structure imparts steric and electronic properties that make it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its sec-butyl substituent enhances lipophilicity, potentially improving bioavailability in drug development. The amine functionality allows for further derivatization, enabling its use in asymmetric synthesis or as a ligand in catalytic systems. The compound’s defined stereochemistry may also support enantioselective applications. Suitable for controlled reactions, it is typically handled under inert conditions to preserve stability.
1-(4-Sec-butylphenyl)propan-1-amine structure
832741-01-2 structure
Product Name:1-(4-Sec-butylphenyl)propan-1-amine
CAS No:832741-01-2
MF:C13H21N
MW:191.3125436306
MDL:MFCD03419312
CID:2950785
PubChem ID:17024847
Update Time:2025-10-29

1-(4-Sec-butylphenyl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-仲丁基苯基)丙-1-胺
    • 1-(4-sec-butylphenyl)propan-1-amine
    • 1-[4-(butan-2-yl)phenyl]propan-1-amine
    • 1-(4-butan-2-ylphenyl)propan-1-amine
    • 1-(4-sec-Butyl-phenyl)-propylamine
    • BBL037366
    • STK313278
    • ALBB-001476
    • EN300-228154
    • H21518
    • MFCD03419312
    • CS-0240383
    • VS-14101
    • 832741-01-2
    • AKOS016344997
    • AKOS000250399
    • 1-[4-(sec-butyl)phenyl]propan-1-amine
    • 1-(4-Sec-butylphenyl)propan-1-amine
    • MDL: MFCD03419312
    • Inchi: 1S/C13H21N/c1-4-10(3)11-6-8-12(9-7-11)13(14)5-2/h6-10,13H,4-5,14H2,1-3H3
    • InChI Key: ZWAQCNBCIIPMGA-UHFFFAOYSA-N
    • SMILES: NC(CC)C1C=CC(=CC=1)C(C)CC

Computed Properties

  • Exact Mass: 191.167399674Da
  • Monoisotopic Mass: 191.167399674Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26

1-(4-Sec-butylphenyl)propan-1-amine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1-(4-Sec-butylphenyl)propan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
030536-250mg
1-(4- sec -Butyl-phenyl)-propylamine
832741-01-2
250mg
£144.00 2022-03-01
Fluorochem
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1-(4- sec -Butyl-phenyl)-propylamine
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£287.00 2022-03-01
Fluorochem
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£782.00 2022-03-01
TRC
S015565-250mg
1-(4-sec-Butylphenyl)propan-1-amine
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$ 275.00 2022-06-02
TRC
S015565-500mg
1-(4-sec-Butylphenyl)propan-1-amine
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$ 450.00 2022-06-02
TRC
S015565-1000mg
1-(4-sec-Butylphenyl)propan-1-amine
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1g
$ 720.00 2022-06-02
Enamine
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832741-01-2 80%
0.05g
$69.0 2024-06-20
Enamine
EN300-228154-0.1g
1-[4-(butan-2-yl)phenyl]propan-1-amine
832741-01-2 80%
0.1g
$105.0 2024-06-20
Enamine
EN300-228154-0.25g
1-[4-(butan-2-yl)phenyl]propan-1-amine
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$149.0 2024-06-20
Enamine
EN300-228154-0.5g
1-[4-(butan-2-yl)phenyl]propan-1-amine
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